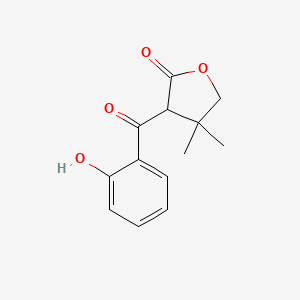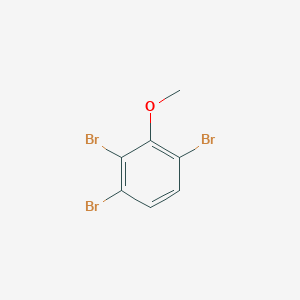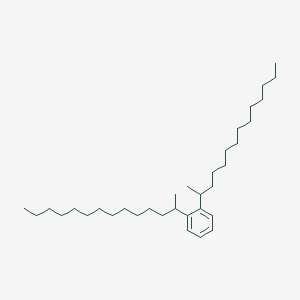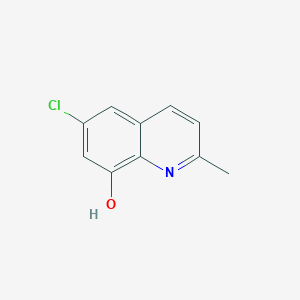
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with ethylene glycol to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dioxolane ring provides stability and can undergo ring-opening reactions under acidic or basic conditions . These interactions can affect biological pathways and lead to various effects, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
- 1,3-Dioxolan-2-one
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations
Eigenschaften
CAS-Nummer |
92613-05-3 |
|---|---|
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate |
InChI |
InChI=1S/C16H17NO4/c1-2-19-16(18)13(10-17)8-9-15-20-11-14(21-15)12-6-4-3-5-7-12/h3-7,9,13-14H,2,8,11H2,1H3 |
InChI-Schlüssel |
UDGDXLZAYSTLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C1OCC(O1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)

![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)








